![molecular formula C9H13NO2S B2404395 2-[(Oxan-4-yl)methoxy]-1,3-thiazole CAS No. 2195877-69-9](/img/structure/B2404395.png)
2-[(Oxan-4-yl)methoxy]-1,3-thiazole
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Overview
Description
2-[(Oxan-4-yl)methoxy]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with an oxan-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)methoxy]-1,3-thiazole typically involves the reaction of oxan-4-ylmethanol with thiazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxan-4-ylmethanol, followed by nucleophilic substitution with a thiazole halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations . This approach not only improves efficiency but also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(Oxan-4-yl)methoxy]-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-[(Oxan-4-yl)methoxy]-1,3-thiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(Oxan-4-yl)methoxy]acetic acid: Shares the oxan-4-ylmethoxy group but differs in the presence of an acetic acid moiety instead of the thiazole ring.
1,3,5-Triazine derivatives: These compounds also feature heterocyclic rings and exhibit similar biological activities.
Isoxazole derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(Oxan-4-yl)methoxy]-1,3-thiazole is unique due to its specific combination of the oxan-4-ylmethoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for targeted applications in various fields of research and industry .
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-4-11-5-2-8(1)7-12-9-10-3-6-13-9/h3,6,8H,1-2,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLNWZXYSUJLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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